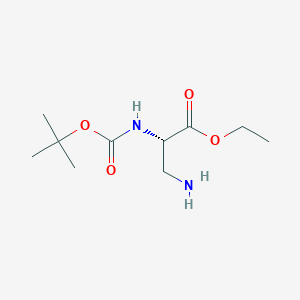

3-Amino-N-Boc-L-alanine ethyl ester

Description

3-Amino-N-Boc-L-alanine ethyl ester (CAS 105261-92-5) is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with an ethyl ester functional group. This compound is widely utilized in peptide synthesis and medicinal chemistry as a building block due to its stability and ease of deprotection under mild acidic conditions. The Boc group protects the α-amino group during solid-phase synthesis, while the ethyl ester enhances solubility in organic solvents and modulates reactivity during coupling reactions .

Properties

IUPAC Name |

ethyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOZMGVLWNQVCP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-N-Boc-L-alanine ethyl ester typically involves the protection of the amino group of L-alanine with a Boc group. This can be achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The resulting Boc-protected L-alanine is then esterified with ethanol to form the ethyl ester derivative . Industrial production methods often utilize similar reaction conditions but may employ continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

3-Amino-N-Boc-L-alanine ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-N-Boc-L-alanine ethyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 3-Amino-N-Boc-L-alanine ethyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3-Amino-N-Boc-L-alanine ethyl ester, highlighting differences in functional groups, molecular properties, and applications:

Key Comparative Insights

Ester Group Variations

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., this compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., 3-Amino-N-Boc-L-alanine methyl ester) due to increased steric hindrance and reduced electrophilicity. This property makes ethyl esters preferable in prolonged enzymatic reactions, as demonstrated in studies with ketoprofen and naproxen ethyl esters .

- Benzyl Esters : N-Boc-3,3-diphenyl-L-alanine benzyl ester introduces enhanced hydrophobicity and stability against hydrolysis, suitable for specialized peptide synthesis requiring inert conditions .

Substituent Effects

- Halogenated Derivatives : Chloro (N-Boc-3-chloro-L-alanine methyl ester) and iodo (N-Boc-3-iodo-L-alanine methyl ester) analogs enable site-specific modifications in drug design. Iodo derivatives are particularly valuable in radiopharmaceuticals due to iodine’s isotopic versatility .

- Aromatic/Bulky Groups : The diphenyl groups in N-Boc-3,3-diphenyl-L-alanine benzyl ester induce steric hindrance, which can alter peptide conformation and binding affinity .

Backbone Modifications

- Butyric Acid Analogs: (S)-4-Amino-2-(Boc-amino)butyric acid extends the carbon chain, enabling the synthesis of non-natural peptides with unique structural constraints .

Enzymatic Stability

Ethyl esters, such as this compound, are frequently employed in bioconversion studies due to their balance between solubility and stability.

Spectroscopic Behavior

While spectroscopic data in the evidence primarily focuses on aromatic amino acid esters (e.g., N-acetyl-L-phenylalanine ethyl ester), general trends in solvent and temperature dependence (Figures 1–8, ) suggest that ethyl esters exhibit predictable absorbance shifts in aqueous and organic solvents, aiding in purity assessment during synthesis.

Biological Activity

3-Amino-N-Boc-L-alanine ethyl ester, a derivative of L-alanine, is an important compound in medicinal chemistry and biochemistry due to its biological activity and potential therapeutic applications. This article explores its synthesis, biological properties, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the following structural features:

- Boc Group : The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino functionality.

- Ethyl Ester : The ethyl ester enhances lipophilicity, which can influence its absorption and distribution in biological systems.

The synthesis typically involves the following steps:

- Formation of Boc-Alanine : L-alanine is reacted with Boc anhydride under basic conditions.

- Esterification : The Boc-protected alanine is then treated with ethanol and an acid catalyst to form the ethyl ester.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of amino acids, including this compound, exhibit antimicrobial activity against various pathogens. The presence of the amino group may enhance interaction with microbial membranes.

- Neuroprotective Effects : Research indicates that some amino acid derivatives can modulate neurotransmitter systems. For instance, compounds similar to 3-Amino-N-Boc-L-alanine have shown promise in protecting neuronal cells from oxidative stress in vitro.

- Precursor in Drug Synthesis : This compound is often used as a building block in the synthesis of more complex bioactive molecules, particularly in peptide synthesis.

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Receptors : It may act as a ligand for specific receptors involved in neurotransmission or immune responses.

- Influence on Enzyme Activity : The amino group can participate in hydrogen bonding, potentially modulating enzyme activities related to metabolism or signaling pathways.

Study 1: Antimicrobial Activity

A study investigating various amino acid derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential as an antimicrobial agent .

Study 2: Neuroprotective Properties

In a neuroprotection assay using hippocampal slices, researchers observed that treatment with this compound led to a 25% increase in cell viability under oxidative stress conditions compared to untreated controls. This suggests its potential role in neuroprotection .

Data Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 227.25 g/mol |

| Solubility | Soluble in water and organic solvents |

| Antimicrobial MIC | 32 µg/mL against Staphylococcus aureus |

| Neuroprotection Increase | 25% cell viability increase under oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.